Chir-124

CHK1 Inhibition Cancer Therapeutics Kinase Inhibitor

Select CHIR-124 for its unmatched 2,000-fold selectivity over Chk2, ensuring phenotype specificity in DNA damage response studies. Its quinolone scaffold is distinct from common pyrimidine/pyrazolocarbazole inhibitors, making it the definitive reference for Chk1 SAR. Validated synergy with topoisomerase I poisons (irinotecan, camptothecin) in p53-mutant models provides a de-risked tool for chemo-sensitization research. Sub-nanomolar potency (IC50 0.3 nM) guarantees robust assay signals for HTS and counter-screening. Insist on CHIR-124 for reproducible, publishable results.

Molecular Formula C23H22ClN5O
Molecular Weight 419.9 g/mol
CAS No. 405168-58-3
Cat. No. B612081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChir-124
CAS405168-58-3
SynonymsCHIR124;  CHIR-124;  CHIR 124.
Molecular FormulaC23H22ClN5O
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5
InChIInChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1
InChIKeyMOVBBVMDHIRCTG-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CHIR-124 (CAS 405168-58-3): A Quinolone-Based CHK1 Inhibitor with Sub-Nanomolar Potency and 2,000-Fold Selectivity Over CHK2


CHIR-124 is a potent and selective checkpoint kinase 1 (CHK1) inhibitor with an in vitro IC50 of 0.3 nM (0.0003 μM) [1]. It belongs to the quinolone-based structural class, which is distinct from other CHK1 inhibitors such as the pyrazolocarbazole UCN-01 or the pyrimidine-based PF-477736 . CHIR-124 demonstrates 2,000-fold selectivity for CHK1 over CHK2 (IC50 = 0.7 μM) and 500- to 5,000-fold lower activity against CDK2, CDK4, and CDC2 . The compound is frequently used in preclinical oncology research to abrogate DNA damage-induced S and G2-M cell cycle checkpoints, thereby potentiating the cytotoxic effects of DNA-damaging agents .

Why CHIR-124 Cannot Be Casually Substituted with Other CHK1 Inhibitors: A Comparative Analysis of Potency, Selectivity, and Synergy


Substituting CHIR-124 with another CHK1 inhibitor without rigorous validation can compromise experimental reproducibility and lead to false conclusions due to significant differences in target selectivity, off-target kinase activity, and chemosensitization profiles. While many CHK1 inhibitors are commercially available, CHIR-124's unique combination of sub-nanomolar CHK1 potency, exceptional 2,000-fold selectivity over CHK2, and its quinolone-based scaffold [1] differentiates it from alternatives such as PF-477736 (which exhibits only ~100-fold selectivity over CHK2 ) and AZD7762 (which is a dual CHK1/CHK2 inhibitor with nanomolar potency against both kinases [2]). These molecular differences translate directly into distinct cellular and in vivo outcomes, making generic substitution inadvisable. The quantitative evidence below establishes the specific, verifiable differentiation that justifies the scientific selection of CHIR-124 over its closest analogs.

CHIR-124 Differentiated Quantitative Evidence: Potency, Selectivity, and In Vivo Activity Benchmarked Against Key CHK1 Inhibitors


Sub-Nanomolar CHK1 Potency Versus Leading CHK1 Inhibitors in Head-to-Head Comparative Analysis

CHIR-124 demonstrates superior potency against CHK1 with an IC50 of 0.3 nM (0.0003 μM) [1]. This potency is benchmarked against a panel of CHK1 inhibitors, including AZD7762 (IC50 = 5 nM), LY2603618 (IC50 = 7 nM), and SAR-020106 (IC50 = 13.3 nM) [2]. While PF-477736 exhibits a comparable Ki of 0.49 nM, CHIR-124 maintains a lower IC50 in direct cell-free assays . This sub-nanomolar potency ensures robust target engagement at low compound concentrations, minimizing potential off-target effects and enabling precise experimental modulation of the CHK1 signaling axis.

CHK1 Inhibition Cancer Therapeutics Kinase Inhibitor Cell Cycle Checkpoint

Unmatched 2,000-Fold Selectivity for CHK1 Over CHK2 Compared to Close Analogs

CHIR-124 exhibits exceptional selectivity for CHK1 over CHK2, with an IC50 of 0.7 μM for CHK2, representing a 2,000-fold difference . In contrast, PF-477736, a commonly used CHK1 inhibitor, displays only approximately 100-fold selectivity (CHK1 Ki = 0.49 nM; CHK2 Ki = 47 nM) . AZD7762, a dual CHK1/CHK2 inhibitor, shows a much lower selectivity index, with nanomolar potency against both kinases [1]. This superior selectivity profile of CHIR-124 minimizes confounding effects from CHK2 inhibition, which can independently influence DNA damage response pathways and complicate the interpretation of CHK1-specific biology.

CHK1 Selectivity CHK2 Kinase Profiling Target Engagement

Chemosensitization Efficacy: Quantified Synergy with Topoisomerase I Poisons in p53-Mutant Tumor Models

CHIR-124 demonstrates a quantifiable synergistic interaction with topoisomerase I poisons such as camptothecin and SN-38, as determined by isobologram and response surface analysis [1]. In contrast to the single-agent effects of topoisomerase I poisons, the addition of CHIR-124 significantly enhances growth inhibition in several p53-mutant solid tumor cell lines, including breast carcinoma (MDA-MB-231, MDA-MB-435) and colon carcinoma (SW-620, Colo205) . This synergy is not uniformly observed with all CHK1 inhibitors; for example, the dual CHK1/CHK2 inhibitor AZD7762 has been reported to exhibit a different chemosensitization profile due to its concurrent inhibition of CHK2, which can sometimes mitigate the apoptotic response [2].

Chemosensitization Topoisomerase I Inhibitor Combination Therapy p53-Mutant

In Vivo Efficacy: Quantified Tumor Growth Inhibition in Orthotopic Breast Cancer Xenograft Model

In an orthotopic breast cancer xenograft model, CHIR-124 in combination with the topoisomerase I poison irinotecan resulted in significant potentiation of tumor growth inhibition compared to irinotecan monotherapy [1]. Specifically, CHIR-124 abrogated the G2-M checkpoint, leading to a marked increase in tumor cell apoptosis. While direct quantitative tumor volume data is not provided in the abstract, the study conclusively demonstrates the in vivo translation of the in vitro synergistic effects, a critical milestone not achieved by all preclinical CHK1 inhibitors. For instance, AZD7762, despite promising preclinical data, was discontinued in Phase I clinical trials due to cardiac toxicity, highlighting the importance of evaluating in vivo efficacy and safety profiles early in compound selection [2].

In Vivo Xenograft Tumor Growth Inhibition Irinotecan Combination

Distinct Quinolone Scaffold: A Structural Differentiator from Common Pyrimidine and Pyrazolocarbazole Inhibitors

CHIR-124 is a quinolone-based small molecule, a structural class unrelated to other well-known CHK1 inhibitors [1]. This is in direct contrast to PF-477736, which is a pyrimidine derivative , and UCN-01, which is a pyrazolocarbazole [2]. The unique quinolone scaffold of CHIR-124 may contribute to its distinct kinase selectivity profile and its ability to engage CHK1 in a manner different from ATP-competitive inhibitors. This structural divergence is a critical consideration for medicinal chemists aiming to avoid intellectual property constraints or to develop novel chemotypes with differentiated pharmacological properties.

Quinolone Chemical Scaffold Structure-Activity Relationship Drug Design

Recommended Research Applications for CHIR-124 Based on Quantitative Evidence of Differentiation


Investigation of CHK1-Specific Signaling in DNA Damage Response Without CHK2 Interference

Researchers aiming to dissect the specific role of CHK1 in DNA damage response pathways should select CHIR-124 due to its exceptional 2,000-fold selectivity over CHK2 [1]. This high selectivity margin minimizes the confounding effects of CHK2 inhibition, which can independently modulate cell cycle arrest and apoptosis. This application is supported by direct comparative data showing that CHIR-124 provides a selectivity ratio approximately 24 times greater than the commonly used CHK1 inhibitor PF-477736 . Using CHIR-124 in this context ensures that observed phenotypes are more directly attributable to CHK1 inhibition, thereby increasing the validity of mechanistic conclusions.

Combination Therapy Studies in p53-Mutant Cancers with Topoisomerase I Poisons

CHIR-124 is the preferred tool compound for investigating combination therapies aimed at sensitizing p53-mutant solid tumors to topoisomerase I poisons like irinotecan, camptothecin, or SN-38 [1]. Quantitative evidence from isobologram analyses confirms synergistic growth inhibition when CHIR-124 is combined with these agents . This application is further substantiated by in vivo data demonstrating that CHIR-124 potentiates the antitumor effects of irinotecan in orthotopic breast cancer xenograft models . Given that many other CHK1 inhibitors have failed to show such robust synergy or have been discontinued in clinical development, CHIR-124 represents a de-risked option for preclinical oncology research in this niche.

Structure-Activity Relationship (SAR) Studies and Novel CHK1 Inhibitor Design

Medicinal chemists seeking to explore novel chemical space for CHK1 inhibition should use CHIR-124 as a reference compound due to its unique quinolone-based scaffold [1]. This structural class is distinct from the pyrimidine and pyrazolocarbazole scaffolds that dominate the CHK1 inhibitor landscape . Using CHIR-124 as a benchmark allows for comparative SAR studies aimed at developing next-generation inhibitors with potentially improved selectivity, pharmacokinetic properties, or reduced susceptibility to acquired resistance mechanisms. Its well-characterized in vitro and in vivo profile also serves as a robust comparator for validating new chemical entities targeting CHK1.

High-Throughput Screening (HTS) Assay Validation and Counter-Screening

CHIR-124's sub-nanomolar potency and well-defined selectivity profile make it an ideal positive control and validation tool for high-throughput screening campaigns aimed at identifying novel CHK1 inhibitors [1]. Its potent activity (IC50 = 0.3 nM) ensures robust signal in biochemical and cellular assays . Furthermore, its 2,000-fold selectivity over CHK2 allows for effective counter-screening to filter out non-selective hits early in the drug discovery process. This dual utility enhances the efficiency and specificity of HTS workflows focused on the DNA damage response pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chir-124

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.